molecular formula C13H21BF2O2 B8057270 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8057270
M. Wt: 258.11 g/mol
InChI Key: WRDOUMZACBBSSN-UHFFFAOYSA-N
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Description

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms The compound also features a difluorocyclohexylidene group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Difluorocyclohexylidene Intermediate: This step involves the introduction of fluorine atoms into a cyclohexylidene structure. Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Dioxaborolane: The difluorocyclohexylidene intermediate is then coupled with a dioxaborolane precursor. This step often requires the use of a palladium catalyst and a base such as potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the difluorocyclohexylidene group to a cyclohexyl group.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often require the use of organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Medicinal Chemistry: It serves as a precursor for the synthesis of boron-containing drugs, which can have unique pharmacological properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism by which 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific application:

    In Organic Synthesis: The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various synthetic pathways.

    In Catalysis: The compound can coordinate with metal centers, stabilizing reactive intermediates and lowering the activation energy of catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a difluorocyclohexylidene group.

    4,4,5,5-Tetramethyl-2-(cyclohexylidene)-1,3,2-dioxaborolane: Lacks the fluorine atoms, which can significantly alter its reactivity and properties.

Uniqueness

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the difluorocyclohexylidene group. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

This compound’s unique structure and properties make it a versatile tool in both academic research and industrial applications

Properties

IUPAC Name

2-[(4,4-difluorocyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BF2O2/c1-11(2)12(3,4)18-14(17-11)9-10-5-7-13(15,16)8-6-10/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOUMZACBBSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246650-11-1
Record name 2-[(4,4-difluorocyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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